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Compound of Interest
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5-Hydroxy-3-methoxycinnamic

acid

CAS No.: 22244-00-4

Cat. No.: B8053640

Get Quote

Executive Summary & Chemical Identity
5-Hydroxy-3-methoxycinnamic acid, universally recognized in plant biochemistry as 5-

Hydroxyferulic Acid (5-OH-FA), is a critical, transient intermediate in the phenylpropanoid

pathway. It serves as the "gatekeeper" metabolite diverting flux from Guaiacyl (G) lignin

precursors toward Syringyl (S) lignin biosynthesis.

While often depicted in simplified textbooks as a direct precursor to sinapic acid, advanced

metabolic flux analysis reveals that 5-OH-FA exists within a metabolic grid. In this grid,

hydroxylation and methylation occur not only at the level of free acids but, more efficiently, at

the level of aldehydes and alcohols.[1]

Chemical Structure & Nomenclature
IUPAC Name: (E)-3-(4,5-dihydroxy-3-methoxyphenyl)prop-2-enoic acid

Common Name: 5-Hydroxyferulic acid[1][2][3][4]
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Role: Precursor to Sinapic acid, Sinapoyl malate, and Syringyl lignin.[5][6]

The Biosynthetic Pathway: The Metabolic Grid
The biosynthesis of 5-OH-FA does not follow a linear "assembly line" but rather a grid-like

network where enzymes act on substrates with varying oxidation states (acid, aldehyde,

alcohol).

The Canonical vs. The Revised Pathway
Classically, the pathway was thought to proceed: Ferulic Acid → 5-Hydroxyferulic Acid →

Sinapic Acid

However, kinetic data (see Section 4) demonstrates that the key enzyme, Ferulate 5-

Hydroxylase (F5H), exhibits significantly lower

(higher affinity) for coniferaldehyde and coniferyl alcohol than for ferulic acid.[7] Thus, the
dominant biological flux in many angiosperms is: Coniferaldehyde → 5-Hydroxyconiferaldehyde
→ Sinapaldehyde

Key Enzymatic Steps
Ferulate 5-Hydroxylase (F5H / CYP84A1):

Type: Cytochrome P450 monooxygenase (heme-thiolate protein).

Localization: Endoplasmic Reticulum (ER) membrane.[8]

Mechanism: Catalyzes the regiospecific hydroxylation at the C5 position of the guaiacyl

ring. Requires NADPH and Cytochrome P450 Reductase (CPR) for electron transfer.

Reaction:

Caffeic Acid O-Methyltransferase (COMT):

Type: S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

Mechanism: Methylates the newly formed 5-hydroxyl group to create the syringyl (3,5-

dimethoxy) pattern.
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Pathway Visualization (Graphviz)
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Figure 1: The Phenylpropanoid Metabolic Grid. Red arrows indicate the F5H-mediated

hydroxylation steps. Thicker arrows denote the kinetically preferred flux in lignifying tissues (via

aldehydes/alcohols).

Enzymology & Kinetic Causality
Understanding the kinetic behavior of F5H is essential for researchers attempting to manipulate

this pathway. The "bottleneck" is rarely the amount of enzyme, but the availability of the

preferred substrate.

Kinetic Parameters of F5H
The following table summarizes kinetic data from Arabidopsis thaliana (AtF5H) expressed in

yeast microsomes. Note the drastic difference in catalytic efficiency (

) between the acid and aldehyde substrates.
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Substrate Km (µM)
Vmax
(pkat/mg)

Vmax/Km
(Efficiency)

Biological
Implication

Ferulic Acid > 1000 ~15 < 0.02

Minor Pathway:

Inefficient

conversion in

vivo.

Coniferaldehyde 1.0 250 250

Major Pathway:

Primary route to

S-lignin.

Coniferyl Alcohol 3.0 180 60

Secondary

Pathway:

Significant flux.

Expert Insight: If your goal is to accumulate 5-hydroxyferulic acid specifically, you must block

the downstream methyltransferase (COMT) and potentially upregulate F5H. However, because

F5H prefers coniferaldehyde, you may instead accumulate 5-hydroxyconiferaldehyde unless

you also inhibit the reductases (CCR/CAD).

Experimental Protocols
Protocol A: Microsomal Isolation & F5H Activity Assay
Since F5H is a membrane-bound P450, it cannot be assayed in soluble protein extracts. You

must isolate microsomes.

Reagents:

Extraction Buffer: 50 mM Potassium Phosphate (pH 7.5), 0.4 M Sucrose, 1 mM PMSF, 1 mM

DTT.

Assay Buffer: 100 mM Potassium Phosphate (pH 7.5).

Cofactor: 10 mM NADPH (freshly prepared).

Substrate: 1 mM Ferulic acid (dissolved in EtOH).
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Workflow:

Homogenization: Grind 5g of plant stem tissue in liquid nitrogen. Resuspend in 15 mL

Extraction Buffer.

Clarification: Centrifuge at 10,000 x g for 15 min at 4°C to remove cell debris and

mitochondria.

Microsome Pelleting: Ultracentrifuge the supernatant at 100,000 x g for 60 min at 4°C.

Resuspension: Gently resuspend the pellet (microsomes) in 500 µL Assay Buffer with 20%

glycerol.

Reaction Setup:

Mix 90 µL Microsomes + 5 µL Substrate (Ferulic Acid).

Incubate 5 min at 30°C.

Initiate with 5 µL NADPH (1 mM final).

Termination: Stop reaction after 30 min with 100 µL Acetic Acid/Acetonitrile (1:1).

Analysis: Centrifuge and inject supernatant into HPLC/LC-MS.

Protocol B: LC-MS/MS Quantification of 5-OH-FA
5-Hydroxyferulic acid is unstable and prone to oxidation. Rapid extraction and protection from

light are mandatory.

Chromatographic Conditions:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 40% B over 12 min.
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Detection: ESI-MS in Negative Mode (MRM).

MRM Transitions (Negative Mode):

Compound Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(V)

| 5-OH-Ferulic Acid | 211.0 | 167.0 (

loss) | 15 | | Ferulic Acid | 193.0 | 134.0 | 15 | | Sinapic Acid | 223.0 | 164.0 | 15 |

Metabolic Engineering Strategies
To modulate 5-OH-FA levels for pharmaceutical isolation or lignin modification:

To Accumulate 5-OH-FA:

Strategy: RNAi silencing of COMT combined with overexpression of F5H.

Outcome: Plants accumulate 5-hydroxyferulic acid derivatives, often incorporated into the

lignin polymer as 5-hydroxyguaiacyl units (benzodioxane structures).

To Increase S-Lignin (Biofuel Feedstock):

Strategy: Overexpress F5H under a C4H (vascular-specific) promoter.

Outcome: Drives the "Grid" completely toward sinapyl alcohol, creating linear, labile lignin

that is easier to depolymerize.

Engineering Workflow Visualization
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Figure 2: Workflow for genetic manipulation of the F5H pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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metabolic-engineering-of-5-hydroxyferulic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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